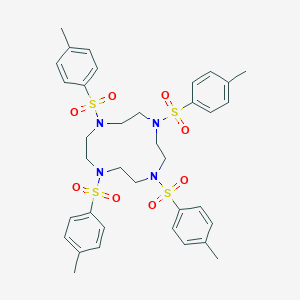

1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,4,7,10-tetrakis-(4-methylphenyl)sulfonyl-1,4,7,10-tetrazacyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N4O8S4/c1-29-5-13-33(14-6-29)49(41,42)37-21-23-38(50(43,44)34-15-7-30(2)8-16-34)25-27-40(52(47,48)36-19-11-32(4)12-20-36)28-26-39(24-22-37)51(45,46)35-17-9-31(3)10-18-35/h5-20H,21-28H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTWVKMQYXXWNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CCN(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C)S(=O)(=O)C5=CC=C(C=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44N4O8S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384364 | |

| Record name | 1,4,7,10-tetra-p-tosyl-1,4,7,10-tetraazacyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

789.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52667-88-6 | |

| Record name | 1,4,7,10-Tetrakis[(4-methylphenyl)sulfonyl]-1,4,7,10-tetraazacyclododecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52667-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,7,10-Tetrakis(p-toluensulfonyl)-1,4,7,10-tetraazacyclododecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052667886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,7,10-tetra-p-tosyl-1,4,7,10-tetraazacyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,7,10-tetrakis(p-toluensulfonyl)-1,4,7,10-tetraazacyclododecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4,7,10-Tetra-p-tosyl-1,4,7,10-tetraaza-cyclododecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4,7,10-Tetrakis[(4-methylphenyl)sulfonyl]-1,4,7,10-tetraazacyclododecane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT4CJZ8VFK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane

Authored by: Gemini, Senior Application Scientist

Abstract

1,4,7,10-Tetraazacyclododecane, commonly known as cyclen, is a foundational macrocycle in coordination chemistry and medicinal applications, most notably as a core component of Magnetic Resonance Imaging (MRI) contrast agents.[1][2] The synthesis of cyclen itself is a multi-step process where the protection of the reactive amine functionalities is paramount to achieving controlled cyclization and high yields. This technical guide provides an in-depth exploration of the synthesis pathway for this compound, the crucial protected intermediate in the widely adopted Richman-Atkins synthesis of cyclen. We will dissect the strategic choices behind the reaction design, provide a detailed experimental protocol, and explore the mechanistic underpinnings that ensure the successful formation of the 12-membered ring.

Introduction: The Strategic Importance of Tosyl Protection

The direct, one-pot synthesis of macrocycles like cyclen is often plagued by competing polymerization reactions, leading to low yields. The Richman-Atkins methodology overcomes this challenge through a convergent synthesis that employs p-toluenesulfonyl (tosyl) groups for amine protection.[2][3]

Why Tosyl Groups? The selection of the tosyl group is a cornerstone of this synthetic strategy for several critical reasons:

-

Stability: The resulting sulfonamide bonds are exceptionally stable to a wide range of reaction conditions, preventing unwanted side reactions during the construction of the macrocyclic backbone.[4]

-

Activation and Reactivity: While protecting the amine, the electron-withdrawing nature of the sulfonyl group acidifies the N-H proton, facilitating its removal by a mild base to generate a nucleophilic tosylamide anion required for the cyclization step.

-

Stereochemical Control: The steric bulk of the four tosyl groups plays a crucial role in pre-organizing the linear precursor chain. This conformational constraint, often referred to as the Thorpe-Ingold effect, favors the intramolecular cyclization pathway over intermolecular polymerization, thereby enhancing the yield of the desired 12-membered ring.[5]

The target molecule, this compound, is therefore not merely an intermediate but the linchpin of a robust and scalable synthesis of cyclen.

The Core Synthesis Pathway: A Convergent Approach

The Richman-Atkins synthesis is a convergent process, meaning two key fragments are prepared separately and then combined in the final cyclization step. The overall pathway involves the preparation of a ditosylated diamine chain and a ditosylated diol, which is then converted to a di-sulfonate ester for the final reaction.

Precursor Synthesis

The synthesis begins with two readily available starting materials: diethylenetriamine and diethanolamine.

Fragment A: N,N',N''-Tritosyl-diethylenetriamine Diethylenetriamine is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine or NaOH) to protect the three amine groups.

Fragment B: 1,5-Ditosyl-3-aza-3-tosyl-1,5-pentanediol bis(p-toluenesulfonate)

-

Tosylation of Diethanolamine: Diethanolamine is first fully tosylated. The secondary amine and both hydroxyl groups react with TsCl.

-

Conversion to a Better Leaving Group: The terminal hydroxyl groups of the tosylated diethanolamine are then converted into better leaving groups, typically tosylates, by reacting them with TsCl in pyridine. This creates the electrophilic partner for the cyclization reaction.

The Cyclization Event

This is the key macrocyclization step where the two fragments are joined. The pre-formed salt of a tritosylamide (Fragment A) is reacted with the sulfonate ester (Fragment B) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[1] The tosylamide anion of Fragment A acts as the nucleophile, displacing the tosylate leaving groups of Fragment B in a double SN2 reaction to form the macrocyclic ring.

The reaction is typically performed under conditions that favor intramolecular reaction, although high-dilution conditions are often not strictly necessary due to the pre-organization imparted by the bulky tosyl groups.[6]

Synthesis Reaction Diagram

Caption: Overall reaction scheme for the synthesis of Cyclen via the Richman-Atkins method.

Detailed Experimental Protocol

This protocol represents a generalized procedure based on established literature.[1][2][6] Researchers must adapt and optimize these conditions based on their specific laboratory setup and scale.

Part A: Synthesis of 1,5-bis(tosyloxy)-3-tosyl-3-azapentane

-

Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is placed in an ice-water bath.

-

Reaction: Diethanolamine (1.0 eq) is dissolved in pyridine (approx. 10-15 mL per gram of amine). The solution is cooled to 0 °C.

-

Tosylation: p-Toluenesulfonyl chloride (TsCl, 3.5 eq) is dissolved in a minimal amount of pyridine and added dropwise to the diethanolamine solution, maintaining the temperature below 10 °C.

-

Stirring: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 12-18 hours.

-

Work-up: The reaction mixture is poured into a mixture of ice and concentrated hydrochloric acid to precipitate the product and dissolve pyridine hydrochloride.

-

Purification: The white solid is collected by filtration, washed extensively with water, and then with cold ethanol. The crude product is recrystallized from an appropriate solvent (e.g., ethanol/acetone) to yield the pure ditosylate precursor.

Part B: Synthesis of N,N',N''-tritosyldiethylenetriamine

-

Setup: A similar setup to Part A is used.

-

Reaction: Diethylenetriamine (1.0 eq) is dissolved in pyridine and cooled to 0 °C.

-

Tosylation: TsCl (3.2 eq) is added portion-wise while maintaining the temperature below 10 °C.

-

Stirring & Work-up: The reaction is stirred at room temperature overnight. The work-up is identical to Part A.

-

Purification: The crude product is recrystallized to yield pure N,N',N''-tritosyldiethylenetriamine.

Part C: Cyclization to form this compound

-

Setup: A large, dry three-necked flask is fitted with a mechanical stirrer, a condenser, and a nitrogen inlet.

-

Reagents: N,N',N''-tritosyldiethylenetriamine (1.0 eq), 1,5-bis(tosyloxy)-3-tosyl-3-azapentane (1.0 eq), and anhydrous potassium carbonate (K₂CO₃, 2.5 eq) are added to anhydrous DMF.

-

Reaction: The suspension is heated with vigorous stirring to 110-120 °C under a nitrogen atmosphere for 24-48 hours.

-

Work-up: The reaction mixture is cooled to room temperature and the DMF is removed under high vacuum. The resulting residue is partitioned between dichloromethane (DCM) and water. The organic layer is separated, washed with dilute acid, water, and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is evaporated, and the crude solid is purified by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) or recrystallization (e.g., from chloroform/methanol) to yield this compound as a white solid.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis and purification.

Quantitative Data Summary

The following table summarizes typical parameters for the synthesis. Yields are highly dependent on reaction scale and purification efficiency.

| Parameter | Precursor A Synthesis | Precursor B Synthesis | Cyclization Step |

| Key Reagents | Diethylenetriamine, TsCl | Diethanolamine, TsCl | Precursor A, Precursor B |

| Base | Pyridine or NaOH | Pyridine | Anhydrous K₂CO₃ |

| Solvent | Pyridine or DCM | Pyridine | Anhydrous DMF |

| Molar Ratio (Reagent:TsCl) | 1 : 3.2 | 1 : 3.5 (total) | 1:1 (A:B), 2.5 (K₂CO₃) |

| Temperature | 0 °C to RT | 0 °C to RT | 110-120 °C |

| Reaction Time | 12-18 hours | 12-18 hours | 24-48 hours |

| Typical Yield | > 85% | > 80% | 60-75%[1] |

The Final Step: Deprotection to Cyclen

While this guide focuses on the synthesis of the tosylated intermediate, it is crucial to understand its purpose. The final step to obtain the free cyclen ligand involves the removal of the four robust tosyl groups. This is typically achieved under harsh acidic conditions, which cleave the sulfonamide bonds.[6]

Common deprotection methods include:

-

Heating in concentrated (97%) sulfuric acid.[1]

-

Refluxing in a mixture of hydrobromic acid (HBr) and acetic acid, often with phenol as a scavenger.[6]

These forcing conditions highlight the stability of the tosyl group and are a key consideration in the overall synthetic design, as any functional groups sensitive to strong acid must be introduced after deprotection.[7]

Conclusion

The Richman-Atkins synthesis of this compound is a classic and reliable method for accessing the protected form of the cyclen macrocycle. The strategic use of the tosyl group provides the necessary stability and steric influence to favor a high-yield intramolecular cyclization. By understanding the causality behind each step—from precursor preparation to the final cyclization event—researchers can confidently and efficiently produce this vital building block for applications ranging from medical imaging to supramolecular chemistry.

References

-

Revue Roumaine de Chimie. (n.d.). SYNTHESIS AND RELAXIVITY MEASUREMENT OF CYCLEN BASED MAGNETIC RESONANCE IMAGING (MRI) CONTRAST AGENT. Retrieved from [Link]

-

Athey, P. S., & Kiefer, G. E. (2002). A new, facile synthesis of 1,4,7,10-tetraazacyclododecane: cyclen. The Journal of Organic Chemistry, 67(12), 4081–4085. Retrieved from [Link]

- Google Patents. (n.d.). CN113072514A - Preparation method of cycleanine and intermediate thereof.

-

Clemson University. (n.d.). Conformational Studies Pertaining to Richman-Atkins Cyclization of Azamacrocycle Ligands and Developing Routes for Efficient Synthesis of 3:1 Cyclens. Retrieved from [Link]

- Google Patents. (n.d.). WO2022207425A1 - Process for the preparation of cyclen.

-

Organic Syntheses. (n.d.). 1,4,7,10-tetraazacyclododecane. Retrieved from [Link]

-

European Patent Office. (2022). PROCESS FOR THE PREPARATION OF CYCLEN (EP 4067348 A1). Retrieved from [Link]

-

Weinstein, D. S., & Leznoff, C. C. (2001). Synthesis of polyazamacrocyclic compounds via modified Richman-Atkins cyclization of β-trimethylsilylethanesulfonamides. The Journal of Organic Chemistry, 66(8), 2722–2725. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

-

Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 1,4,7,10-tetraazacyclododecane and its derivatives.

-

Squarespace. (n.d.). Synthesis of Polyazamacrocyclic Compounds via Modified Richman-Atkins Cyclization of β-Trimethylsilylethanesulfonamides. Retrieved from [Link]

-

PubMed. (2017). Carbohydrate-based aza-macrocycles by Richman-Atkins cyclization of glucopyranose precursors. Retrieved from [Link]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. data.epo.org [data.epo.org]

- 3. CN113072514A - Preparation method of cycleanine and intermediate thereof - Google Patents [patents.google.com]

- 4. Tosyl group - Wikipedia [en.wikipedia.org]

- 5. "Conformational Studies Pertaining to Richman-Atkins Cyclization of Aza" by Megan Marie Sibley [open.clemson.edu]

- 6. static1.squarespace.com [static1.squarespace.com]

- 7. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of tetratosyl tetraazacyclododecane

An In-Depth Technical Guide to the Physicochemical Properties of 1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a critical intermediate in the synthesis of the macrocyclic ligand cyclen and its derivatives. This document is intended for researchers, chemists, and drug development professionals who utilize macrocyclic chemistry. We will delve into the synthesis, structural characterization, and key physical and chemical properties of this compound, grounded in established analytical techniques and authoritative literature. The guide includes detailed experimental protocols and data interpretation to provide a practical and field-proven resource.

Introduction: The Significance of a Protected Macrocycle

1,4,7,10-Tetraazacyclododecane, commonly known as cyclen, is a foundational macrocycle in coordination chemistry. Its unique 12-membered ring structure with four nitrogen donors allows it to form highly stable complexes with a wide range of metal ions.[1] These complexes are pivotal in medical applications, including as contrast agents for Magnetic Resonance Imaging (MRI) and in radiotherapy.[1]

The direct functionalization of cyclen's secondary amine groups can be challenging, often leading to mixtures of products. To achieve selective synthesis of complex derivatives, the nitrogen atoms must first be "protected." this compound serves this exact purpose. The bulky, electron-withdrawing p-toluenesulfonyl (tosyl) groups render the nitrogen atoms non-nucleophilic, allowing for chemical modifications elsewhere or serving as a stable, purifiable precursor that can be deprotected under specific conditions to yield the parent cyclen.[2] Understanding the properties of this tosylated intermediate is therefore essential for any researcher working towards cyclen-based applications.

Synthesis Pathway and Rationale

The synthesis of tetratosyl tetraazacyclododecane is a cornerstone of the widely adopted Stetter-Richman-Atkins methodology for macrocyclic polyamines.[2] The primary route involves the direct tosylation of the four secondary amine groups of the cyclen macrocycle.

Synthetic Workflow

The reaction is a standard nucleophilic substitution where the nitrogen atoms of cyclen attack the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). A base is required to neutralize the HCl generated during the reaction, driving it to completion.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Tosylation of Cyclen

This protocol describes a robust method for the synthesis of the title compound. The choice of pyridine as both the base and solvent is classic; it effectively scavenges the HCl byproduct and provides a suitable reaction medium.

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,4,7,10-tetraazacyclododecane (cyclen) (1.0 eq.) in anhydrous pyridine (20 mL/g of cyclen) under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C in an ice-water bath. This is critical to control the exothermicity of the reaction upon addition of the sulfonyl chloride.

-

Reagent Addition: Slowly add p-toluenesulfonyl chloride (4.2 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C. The slight excess of TsCl ensures complete reaction of all four amine sites.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Quenching & Precipitation: Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold 1 M HCl. This step neutralizes the pyridine and precipitates the water-insoluble product.

-

Isolation: Collect the resulting white precipitate by vacuum filtration.

-

Washing: Wash the solid sequentially with cold water (3 x 50 mL) and cold ethanol (2 x 30 mL) to remove residual salts and impurities.

-

Drying: Dry the purified white solid under vacuum at 60°C to a constant weight. A typical yield is >90%.

Structural and Physical Properties

The physicochemical properties of tetratosyl tetraazacyclododecane are dictated by its highly symmetric, sterically hindered structure dominated by the four bulky tosyl groups.

Summary of Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₃₆H₄₄N₄O₈S₄ | [3][4] |

| Molecular Weight | 789.02 g/mol | [3][4] |

| Appearance | White to pale yellow crystalline solid | [5] |

| Melting Point | 275-279 °C (lit.) | [4] |

| CAS Number | 52667-88-6 | [3][4] |

| Solubility | Soluble in DMF, ethanol, ether; Insoluble in water | [5] |

Spectroscopic Characterization (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for confirming the structure of the compound. The molecule's C₂ symmetry axis leads to a simplified yet highly characteristic spectrum.

-

¹H NMR Spectroscopy:

-

Aromatic Protons: The protons on the tosyl groups will appear as two distinct doublets in the aromatic region (~7.3-7.8 ppm), characteristic of a para-substituted benzene ring (an AA'BB' system).

-

Cyclen Ring Protons: The 16 protons on the ethylene bridges of the cyclen backbone will appear as a complex, broad multiplet in the aliphatic region (~2.7-3.5 ppm). The conformational rigidity imposed by the tosyl groups prevents free ring inversion, leading to a complex signal pattern.

-

Methyl Protons: The four methyl groups of the tosyl substituents will give rise to a sharp singlet at ~2.4 ppm, integrating to 12 protons.

-

-

¹³C NMR Spectroscopy:

-

Aromatic Carbons: Four signals are expected for the tosyl groups: two for the protonated carbons and two for the quaternary carbons (C-S and C-CH₃).

-

Cyclen Ring Carbons: Due to the molecule's symmetry, typically one or two signals are observed for the 8 carbons of the macrocyclic ring, appearing around 45-55 ppm.

-

Methyl Carbon: A single signal for the methyl carbons will be present at ~21 ppm.

-

Structural Confirmation Workflow

Caption: Workflow for the structural validation of the synthesized product.

Chemical Properties and Reactivity

Thermal Stability

With a high melting point of 275-279 °C, the compound exhibits excellent thermal stability.[4] This robustness is advantageous, allowing for purification and handling under relatively high temperatures without degradation. The stability can be attributed to the rigid macrocyclic framework and the strong sulfonamide bonds. For processes requiring rigorous thermal hazard assessment, Differential Scanning Calorimetry (DSC) can be employed to determine the onset of decomposition, although for this stable compound, it is typically not a concern under standard laboratory conditions.[6]

Chemical Reactivity: The Gateway to Cyclen

The primary chemical utility of this compound is its role as a protected form of cyclen. The tosyl groups are stable to a wide range of reaction conditions but can be removed to liberate the free secondary amines. This deprotection is the most important reaction of the title compound.

-

Deprotection (Detosylation): The sulfonamide bonds are typically cleaved under harsh conditions, most commonly by heating in concentrated sulfuric acid or hydrobromic acid in the presence of a scavenger like phenol. This process regenerates the 1,4,7,10-tetraazacyclododecane macrocycle, which can then be used for further synthesis.

Conclusion

This compound is more than just a chemical compound; it is an essential tool in the field of macrocyclic and supramolecular chemistry. Its robust synthesis, high stability, and well-defined physicochemical and spectroscopic properties make it a reliable and indispensable intermediate. The protocols and data presented in this guide offer a validated framework for the synthesis, characterization, and utilization of this key building block, empowering researchers to develop the next generation of cyclen-based technologies in medicine and materials science.

References

-

Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging. National Institutes of Health (NIH). Available from: [Link]

-

1,4,7,10-tetraazacyclododecane - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

-

1,4,7,10-Tetrakis(p-toluensulfonyl)-1,4,7,10-tetraazacyclododecane. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

Electronic Supplementary Material for Dalton Transactions. The Royal Society of Chemistry. Available from: [Link]

-

Athey, P. S., & Kiefer, G. E. (2002). A new, facile synthesis of 1,4,7,10-tetraazacyclododecane: cyclen. The Journal of Organic Chemistry, 67(12), 4081–4085. Available from: [Link]

-

Danker, F., Näther, C., & Bensch, W. (2020). Synthesis and crystal structure of (1,4,7,10-tetraazacyclododecane-κN)(tetrasulfido-κS,S)manganese(II). Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 3), 456–460. Available from: [Link]

-

1,4,7,10-Tetraazacyclododecane. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

Synthesis, potentiometric, kinetic, and NMR Studies of 1,4,7,10-tetraazacyclododecane-1,7-bis(acetic acid)-4,10-bis(methylenephosphonic acid) (DO2A2P) and its complexes with Ca(II), Cu(II), Zn(II) and lanthanide(III) ions. PubMed, National Library of Medicine. Available from: [Link]

-

Decoration of 1,4,7,10‐tetraazacyclododecane‐1,4,7,10‐tetraacetic acid (DOTA) with N‐oxides increases the T 1 relaxivity of Gd‐complexes. PubMed Central, National Library of Medicine. Available from: [Link]

-

Habibi, D., Nabavi, H., Heydari, S., & Vakili, S. (2013). Synthesis of a New Cyclen-based Compound as a Potent Anti-tumor Medicine. Oriental Journal of Chemistry, 29(3), 987-990. Available from: [Link]

-

Synthesis and X-ray Crystal Structure of Meso-5,5,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane-1,8-di-(1-methyl-naphthalene). PubMed Central, National Library of Medicine. Available from: [Link]

-

1,4,7,10-Tetra-P-Tosyl-1,4,7,10-Tetraazacyclododecane. ChemBK. Available from: [Link]

- A process for the preparation of 1,4,7,10-tetraazacyclododecane. Google Patents.

-

Moon, D., & Choi, J. (2021). Crystal structure of cis-(1,4,8,11-tetraazacyclotetradecane-κN)bis(thiocyanato-κN)chromium(III) bromide from synchrotron X-ray diffraction data. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 222–225. Available from: [Link]

-

1,4,7,10-Tetramethyl-1,4,7,10-tetraazacyclododecane. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

Thermal Stability. Siemens. Available from: [Link]

-

Sinitzyn, V. V., Makhova, N. N., & Sinditskii, V. P. (2015). Thermal decomposition of triazolo- and tetrazoloterazines. ResearchGate. Available from: [Link]

-

Muravyev, N. V., & Kuleshova, E. S. (2018). Thermal stability vs. energy content of compound: Thermolysis of tetrazino-tetrazine 1,3,6,8-tetraoxide (TTTO) from a broad perspective. Organic Chemistry: Current Research. Available from: [Link]

-

Muravyev, N. V., & Kuleshova, E. S. (2018). Thermal Stability vs. Energy Content of Compound: Thermolysis of Tetrazino-tetrazine 1,3,6,8-Tetraoxide (TTTO) from a Broad Perspective. ResearchGate. Available from: [Link]

Sources

- 1. Synthesis of a New Cyclen-based Compound as a Potent Anti-tumor Medicine – Oriental Journal of Chemistry [orientjchem.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 1,4,7,10-Tetrakis(p-toluensulfonyl)-1,4,7,10-tetraazacyclododecane | C36H44N4O8S4 | CID 2802555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound technical grade 52667-88-6 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. assets.new.siemens.com [assets.new.siemens.com]

The Cornerstone of Modern Chelating Agents: An In-depth Technical Guide to 1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane

CAS Number: 52667-88-6

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Architect of Advanced Medical Imaging and Therapy

In the landscape of modern medicinal chemistry, particularly in the realm of diagnostics and therapeutics, the macrocyclic polyamine 1,4,7,10-tetraazacyclododecane, commonly known as cyclen, stands as a pivotal building block. Its derivatives, most notably 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), have revolutionized medical imaging and targeted radiotherapy.[1] However, the journey to these life-saving molecules is not without its synthetic challenges. The direct synthesis of cyclen and its derivatives is often hampered by low yields and the formation of multiple byproducts. This is where the unassuming, yet indispensable, precursor, 1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane , enters the narrative.

This in-depth technical guide provides a comprehensive exploration of this crucial intermediate. We will delve into the intricacies of its synthesis, the rationale behind the use of the tosyl protecting group, detailed protocols for its preparation and subsequent deprotection, and its critical role in the synthesis of advanced chelating agents for drug development.

The Strategic Importance of the Tosyl Protecting Group

The selection of a protecting group is a critical decision in multi-step organic synthesis. In the context of polyamines like cyclen, the tosyl (Ts) group, derived from p-toluenesulfonyl chloride, offers a unique combination of stability and reactivity that makes it exceptionally well-suited for this purpose.[2]

The primary advantages of using the tosyl group in the synthesis of macrocyclic polyamines include:

-

Activation of Amine Nucleophilicity: The electron-withdrawing nature of the sulfonyl group increases the acidity of the N-H protons of the precursor amines, facilitating their deprotonation under moderately basic conditions to form highly nucleophilic sulfonamide anions. This is a key factor in achieving efficient cyclization.

-

Prevention of Over-alkylation: Once an amine is tosylated, it is protected from further alkylation, preventing the formation of complex mixtures of products that would otherwise arise from the reaction of the multiple amine functionalities.

-

Enhanced Cyclization Efficiency: The bulky tosyl groups can pre-organize the linear precursor chain into a conformation that favors intramolecular cyclization over intermolecular polymerization, leading to higher yields of the desired macrocycle. This is a classic example of the Thorpe-Ingold effect.

-

Robustness and Stability: Tosyl amides are remarkably stable to a wide range of reaction conditions, allowing for subsequent chemical transformations on other parts of the molecule without cleavage of the protecting group.[2]

-

Crystalline Nature: Tosylated compounds are often highly crystalline, which facilitates their purification by recrystallization.

This strategic use of the tosyl group is the cornerstone of the widely employed Richman-Atkins synthesis for macrocyclic polyamines.

Synthesis of this compound: The Richman-Atkins Approach

The most reliable and widely adopted method for the synthesis of this compound is a modification of the Richman-Atkins synthesis. This method involves the cyclization of a linear tetraamine precursor where the internal secondary amines and terminal primary amines are pre-tosylated.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established literature methods.

Materials:

-

N,N',N''-Tris(p-toluenesulfonyl)diethylenetriamine

-

1,2-Bis(p-toluenesulfonyloxy)ethane

-

Potassium Carbonate (anhydrous, finely ground)

-

Dimethylformamide (DMF, anhydrous)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add N,N',N''-Tris(p-toluenesulfonyl)diethylenetriamine and anhydrous potassium carbonate to anhydrous dimethylformamide.

-

Heating and Addition: Heat the stirred suspension to 110-120 °C under a nitrogen atmosphere. Slowly add a solution of 1,2-Bis(p-toluenesulfonyloxy)ethane in anhydrous DMF to the reaction mixture over a period of 4-6 hours using a syringe pump. The slow addition is crucial to maintain high dilution conditions, which favor intramolecular cyclization.

-

Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 110-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature and pour it into a large volume of ice-water with vigorous stirring.

-

A precipitate of the crude product will form. Collect the solid by vacuum filtration and wash it thoroughly with water to remove inorganic salts.

-

Wash the crude product with cold methanol to remove some of the unreacted starting materials and byproducts.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of chloroform and methanol or acetic acid.[3]

-

Dissolve the crude product in the minimum amount of hot solvent, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Characterization and Data

The successful synthesis of this compound should be confirmed by standard analytical techniques.

| Property | Value |

| CAS Number | 52667-88-6 |

| Molecular Formula | C₃₆H₄₄N₄O₈S₄ |

| Molecular Weight | 789.02 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 275-279 °C |

| Solubility | Soluble in chloroform and DMF; sparingly soluble in methanol and ethanol |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.7 (d, 8H, Ar-H), ~7.3 (d, 8H, Ar-H), ~3.3 (t, 16H, N-CH₂-CH₂-N), ~2.4 (s, 12H, Ar-CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~144.0 (Ar-C), ~135.0 (Ar-C), ~130.0 (Ar-CH), ~127.5 (Ar-CH), ~50.0 (N-CH₂), ~21.5 (Ar-CH₃).

-

IR (KBr, cm⁻¹): ~1340 (SO₂ asymmetric stretch), ~1160 (SO₂ symmetric stretch), ~2920 (C-H stretch).

Deprotection: Liberating the Core Macrocycle

The removal of the four tosyl groups from this compound is a critical step to yield the free cyclen macrocycle. This transformation typically requires harsh acidic conditions to cleave the stable sulfonamide bonds.[2]

Experimental Protocol: Deprotection of this compound

Method 1: Hydrobromic Acid in Acetic Acid

This is a widely used and effective method for tosyl group removal from polyamines.

Materials:

-

This compound

-

Hydrobromic acid (48% in acetic acid)

-

Phenol (as a scavenger)

-

Diethyl ether (anhydrous)

-

Sodium hydroxide (for neutralization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound in a solution of 48% hydrobromic acid in acetic acid. Add a small amount of phenol to act as a scavenger for any liberated bromine.

-

Heating: Heat the reaction mixture to reflux (typically around 110-120 °C) and maintain this temperature for an extended period, often 48-72 hours. The progress of the deprotection can be monitored by TLC by taking small aliquots, neutralizing them, and spotting on a silica gel plate.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully add a large volume of anhydrous diethyl ether to the cooled solution. This will precipitate the cyclen as its hydrobromide salt.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with diethyl ether to remove acetic acid and other organic residues.

-

To obtain the free cyclen base, dissolve the hydrobromide salt in water and carefully neutralize the solution with a strong base, such as sodium hydroxide, until the pH is basic (pH > 12).

-

Extract the aqueous solution with a suitable organic solvent, such as chloroform or dichloromethane.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the free cyclen as a white solid.

-

The Gateway to Advanced Chelators: From Tosylated Cyclen to DOTA

The primary application of this compound lies in its role as a precursor to cyclen, which is then elaborated into a vast array of bifunctional chelating agents. The most prominent of these is DOTA, which is synthesized by the alkylation of the four secondary amine groups of cyclen with bromoacetic acid or a protected form thereof.[4][5][6][7][8][9]

The resulting DOTA molecule is an exceptional chelator for a variety of metal ions, particularly lanthanides like Gadolinium(III) for Magnetic Resonance Imaging (MRI) and radionuclides such as Yttrium-90, Lutetium-177, and Copper-64 for radiotherapy and Positron Emission Tomography (PET).[1] The high thermodynamic stability and kinetic inertness of the DOTA-metal complexes are crucial for their in vivo applications, preventing the release of toxic free metal ions.

The synthesis of DOTA from cyclen, which is efficiently produced from its tetratosyl precursor, underscores the critical importance of this compound in the development of targeted diagnostics and therapeutics.

Workflow and Molecular Structures

Caption: Synthetic pathway from starting materials to DOTA-based applications.

Conclusion: A Foundational Reagent for a Healthier Future

This compound is more than just a chemical intermediate; it is a key enabler of cutting-edge medical technologies. Its synthesis, though demanding, provides a reliable and scalable route to high-purity cyclen, the foundational scaffold for a generation of life-saving and life-enhancing diagnostic and therapeutic agents. A thorough understanding of its chemistry, from the strategic choice of the tosyl protecting group to the intricacies of its synthesis and deprotection, is essential for any researcher or drug development professional working in the field of chelating agents and their medical applications. The continued exploration and optimization of the synthetic routes involving this cornerstone molecule will undoubtedly pave the way for the next generation of advanced medical imaging and targeted therapies.

References

- Wester, H. J., Schottelius, M., Scheidhauer, K., Meisetschlager, G., Schwaiger, M., & Reuning, U. (2007). Synthesis of novel 1,4,7,10-tetraazacyclodecane-1,4,7,10-tetraacetic acid (DOTA) derivatives for chemoselective attachment to unprotected polyfunctionalized compounds. Chemistry, 13(21), 6082-6090.

- Lewis, M. R., Raubitschek, A., & Shively, J. E. (1999). Total solid-phase synthesis of 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid-functionalized peptides for radioimmunotherapy.

- Fichna, J., Gach, K., Janecka, A., & Storr, M. (2012). Synthesis of 1,4,7,10-Tetra-azacyclododecan-1,4,7,10-tetra-azidoethylacetic Acid (DOTAZA)

- Caravan, P., Parigi, G., & Chifotides, H. T. (2009). Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging. Inorganic chemistry, 48(24), 11575-11586.

- Pöthig, A., & Drees, M. (2018). Decoration of 1,4,7,10‐tetraazacyclododecane‐1,4,7,10‐tetraacetic acid (DOTA) with N‐oxides increases the T 1 relaxivity of Gd‐complexes. Chemistry–A European Journal, 24(50), 13166-13170.

- Process for purifying 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid. (n.d.). Google Patents.

- Process for preparation of 1,4,7,10-tetraazacyclododecane. (n.d.). Google Patents.

-

1,4,7,10-tetraazacyclododecane. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Tosyl group. (n.d.). In Wikipedia. Retrieved from [Link]

- Process for preparing 1,4,7,10-tetraazacyclododecane and its derivatives. (n.d.). Google Patents.

-

Purification by Recrystallization. (n.d.). CUNY. Retrieved from [Link]

-

What is the role and mechanism of action of tosyl chloride in organic synthesis? (2012, February 2). ResearchGate. Retrieved from [Link]

- Process for purifying 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid. (n.d.). Google Patents.

- A process for the preparation of 1,4,7,10-tetraazacyclododecane. (n.d.). Google Patents.

- Jebasingh, B., & Alexander, V. (2006). Microwave-Assisted Synthesis of 1,4,7,10-Tetraazacyclododecane.

-

Tosylates And Mesylates. (2015, March 10). Master Organic Chemistry. Retrieved from [Link]

- Synthesis of cyclen derivatives. (n.d.). Google Patents.

-

compared using 13C nmr spectroscopy. (n.d.). [PDF]. Retrieved from [Link]

- Stasiuk, G. J., & Long, N. J. (2013). The ubiquitous DOTA and its derivatives: the impact of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid on biomedical imaging.

- Masuko, T., Namiki, R., Nemoto, Y., Miyake, M., Kizawa, Y., Suzuki, T., ... & Kusama, T. (2009). Neuroprotection by tosyl-polyamine derivatives through the inhibition of ionotropic glutamate receptors. Journal of Pharmacology and Experimental Therapeutics, 330(3), 773-780.

- Reaction between vicinal diols and hydrogen bromide in acetic acid; synthesis of chiral propylene oxide. (1985). Journal of the Chemical Society, Perkin Transactions 1, 2247-2250.

Sources

- 1. The ubiquitous DOTA and its derivatives: the impact of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid on biomedical imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Tosyl group - Wikipedia [en.wikipedia.org]

- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 4. Synthesis of novel 1,4,7,10-tetraazacyclodecane-1,4,7,10-tetraacetic acid (DOTA) derivatives for chemoselective attachment to unprotected polyfunctionalized compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Total solid-phase synthesis of 1,4,7,10-tetraazacyclododecane-N,N', N'',N'''-tetraacetic acid-functionalized peptides for radioimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Decoration of 1,4,7,10‐tetraazacyclododecane‐1,4,7,10‐tetraacetic acid (DOTA) with N‐oxides increases the T 1 relaxivity of Gd‐complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Process For Purifying 1 4 7 10 Tetraazacyclododecane 1 4 7 10 [quickcompany.in]

Structure Elucidation of Tosyl-Protected Cyclen: A Multi-technique Approach to Unambiguous Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The unambiguous structure elucidation of tosyl-protected cyclen (1,4,7,10-tetraazacyclododecane) derivatives is a critical step in the synthesis of functional macrocycles for applications ranging from medicinal chemistry to materials science. The inherent potential for positional isomerism and the conformational flexibility of the cyclen ring necessitate a robust, multi-technique analytical approach. This guide details a self-validating workflow that integrates Mass Spectrometry (MS), comprehensive Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Crystallography to achieve definitive structural assignment. We will explore the causality behind experimental choices, provide detailed protocols, and demonstrate how the convergence of data from these orthogonal techniques provides an unshakeable foundation for structural confirmation, ensuring the integrity of downstream applications.

Introduction: The Significance of Cyclen and the Role of Tosyl Protection

Cyclen is a foundational macrocyclic polyamine renowned for its exceptional ability to chelate metal ions. This property has made its derivatives invaluable as MRI contrast agents, radiopharmaceutical carriers, and catalysts.[1] However, to create these sophisticated functional molecules, one must selectively modify the nitrogen atoms of the cyclen ring. This requires the use of protecting groups to control reactivity.

The tosyl (Ts) group, a p-toluenesulfonamide, is a frequently employed protecting group in cyclen chemistry. Its utility stems from several key characteristics:

-

Robustness: It is stable to a wide range of reaction conditions, allowing for diverse chemical transformations on other parts of the molecule.

-

Electron-Withdrawing Nature: It renders the protected nitrogen atom non-nucleophilic, preventing unwanted side reactions.

-

Crystallinity: Tosylated compounds often exhibit enhanced crystallinity, which can facilitate purification by recrystallization and is a prerequisite for X-ray crystallographic analysis.

-

Reliable Deprotection: The tosyl groups can be removed under specific, well-established conditions, often using strong acids or reducing agents, to reveal the free amine for final functionalization.[2]

The synthesis of partially tosylated cyclens—bearing one, two, or three tosyl groups—is essential for creating complex, unsymmetrical derivatives. However, these syntheses can yield mixtures of positional isomers, making rigorous structure elucidation paramount.

The Analytical Challenge: Isomerism and Complexity

The primary challenge in characterizing tosyl-protected cyclen lies in distinguishing between possible positional isomers. For example, a di-tosylated cyclen could exist as the 1,4-, 1,7-, or 1,10-isomer. These isomers possess the same exact mass and elemental composition, rendering simple mass spectrometry or elemental analysis insufficient for differentiation. Furthermore, the 12-membered ring of cyclen is conformationally flexible, which can lead to complex NMR spectra that require careful analysis. A systematic and integrated analytical strategy is therefore not just recommended, but essential.

A Multi-pronged Analytical Approach: The Core Workflow

No single technique can provide a complete and unambiguous structural picture. A synergistic workflow, leveraging the strengths of different analytical methods, is the cornerstone of reliable elucidation.[3] The process begins with a confirmation of mass and elemental formula, proceeds to a detailed mapping of the covalent framework, and culminates, when possible, with a definitive 3D structural snapshot.

}

Figure 1: Integrated workflow for the structure elucidation of tosyl-protected cyclen.

Mass Spectrometry (MS): Confirming Mass and Formula

Mass spectrometry is the first essential step, providing the molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI), is crucial as it measures the mass-to-charge ratio (m/z) with high precision, allowing for the determination of the elemental formula.

Trustworthiness: The experimentally determined exact mass should match the theoretical mass for the expected formula within a very narrow tolerance (typically < 5 ppm). This provides strong evidence that the desired number of tosyl groups has been incorporated. For example, the protonated molecule of 1,4,7-tritosylcyclen (C₃₂H₄₄N₄O₆S₃) has a theoretical exact mass that can be precisely verified by HRMS.[4]

Experimental Protocol: ESI-HRMS Analysis

-

Sample Preparation: Dissolve a small amount of the purified compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. Positive ion mode is typically used to detect protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, scanning a relevant m/z range.

-

Data Processing: Determine the exact mass of the most abundant ion and use software to calculate the most likely elemental composition.

| Degree of Tosylation | Molecular Formula | Theoretical Exact Mass ([M+H]⁺) |

| Mono-tosyl | C₁₅H₂₇N₄O₂S | 343.1855 |

| Di-tosyl | C₂₂H₃₃N₄O₄S₂ | 497.1892 |

| Tri-tosyl | C₂₉H₃₉N₄O₆S₃ | 651.1929 |

| Tetra-tosyl | C₃₆H₄₅N₄O₈S₄ | 805.1967 |

| Table 1: Expected exact masses for protonated tosyl-cyclen derivatives. |

Limitation: While essential for confirming the molecular formula, MS cannot differentiate between positional isomers (e.g., 1,4-ditosylcyclen vs. 1,7-ditosylcyclen), as they have identical masses.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for determining the precise connectivity and symmetry of a molecule in solution, making it the cornerstone of isomer differentiation.[6] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required.

¹H and ¹³C NMR: Probing Symmetry and Environment

The number of signals in the ¹H and ¹³C NMR spectra provides direct insight into the molecule's symmetry.

-

Tetra-tosyl-cyclen: Possesses high symmetry. All four tosyl groups are identical, and the cyclen ring protons often appear as a simplified set of signals, reflecting this symmetry.

-

1,4,7-Tri-tosyl-cyclen: This isomer has C₃ᵥ symmetry. It will show two distinct tosyl groups in a 2:1 ratio (two equivalent groups on the 1,4-positions and one unique group on the 7-position) and a more complex pattern for the cyclen ring protons compared to the tetra-tosylated version.

-

Di- and Mono-tosyl-cyclen: These have lower symmetry, leading to a greater number of unique signals in both the proton and carbon spectra.[7]

The chemical shifts are also diagnostic. Protons on carbons adjacent to a tosylated nitrogen (~3.2-3.6 ppm) are shifted downfield compared to those adjacent to a free amine (~2.6-2.9 ppm). The tosyl group itself gives characteristic signals: a singlet for the methyl group (~2.4 ppm) and a pair of doublets in the aromatic region (~7.3-7.8 ppm).[8]

2D NMR: Establishing Connectivity

While 1D NMR suggests the symmetry, 2D NMR experiments provide the definitive proof of covalent bonding and spatial relationships.[9]

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through 2 or 3 bonds. This is used to map out the -CH₂-CH₂- linkages within the cyclen ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This provides an unambiguous assignment of all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for identifying isomers. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The key correlation is between the protons on the cyclen ring and the sulfonyl carbon (C-SO₂) of the tosyl group. By identifying which cyclen protons show a correlation to a tosyl group's sulfonyl carbon, one can definitively establish the points of attachment.

}

Figure 2: Key HMBC correlation from a cyclen proton (on C2) to the tosyl ipso-carbon, confirming the N1-S bond.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra. Ensure adequate resolution and signal-to-noise.

-

2D Spectra Acquisition: Acquire gCOSY, gHSQC, and gHMBC spectra. Optimize acquisition and processing parameters to clearly resolve cross-peaks. For HMBC, setting the long-range coupling constant to ~8 Hz is typical for detecting ³J(H,C) correlations.

-

Data Interpretation:

-

Assign proton and carbon signals for the tosyl groups.

-

Use COSY to trace the -CH₂-CH₂- spin systems of the cyclen ring.

-

Use HSQC to link the proton assignments to their corresponding carbons.

-

Critically, use HMBC to find correlations from specific cyclen CH₂ protons to the tosyl ipso-carbons to confirm the exact nitrogen atoms that are protected.

-

X-ray Crystallography: The Gold Standard

When an unambiguous structure is required for applications like drug development or for publication, X-ray crystallography provides the ultimate proof.[10] This technique determines the precise three-dimensional arrangement of atoms in a single crystal.[11]

Principle: A focused beam of X-rays is diffracted by the electron clouds of the atoms arranged in a regular crystal lattice. By measuring the angles and intensities of the diffracted beams, a 3D electron density map can be calculated, from which a model of the molecular structure is built and refined.[12]

Methodology:

-

Crystal Growth: This is often the most challenging step. The purified compound is dissolved in a minimal amount of solvent (or solvent mixture), and the solution is allowed to evaporate slowly, or the temperature is slowly changed, to encourage the formation of single, high-quality crystals.

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: Sophisticated software is used to solve the "phase problem" and generate an initial electron density map. An atomic model is then built into this map and refined to best fit the experimental data.

The result is an unequivocal model showing the exact connectivity, bond lengths, bond angles, and conformation of the molecule in the solid state, leaving no doubt as to which isomer has been synthesized.[13][14]

Limitation: The primary limitation is the requirement for a single crystal of sufficient size and quality. Furthermore, the determined structure represents the solid-state conformation, which may differ from the average conformation in solution.

Integrating the Data: A Self-Validating System

The true power of this workflow lies in the convergence of data from all techniques. Each result must be consistent with the others, creating a self-validating loop.

Decision Tree for Structure Validation:

}

Figure 3: Decision tree for integrating analytical data for robust structure validation.

Conclusion

The structure elucidation of tosyl-protected cyclen derivatives is a non-trivial task that demands a rigorous and multi-faceted analytical strategy. Relying on a single technique is insufficient and can lead to erroneous assignments. By systematically integrating High-Resolution Mass Spectrometry to confirm the elemental formula, a full suite of 1D and 2D NMR experiments to define symmetry and covalent connectivity, and, where possible, single-crystal X-ray crystallography for absolute confirmation, researchers can achieve an unambiguous and robust structural assignment. This meticulous approach ensures the scientific integrity of the work and provides the solid foundation necessary for the successful development of novel cyclen-based drugs, imaging agents, and advanced materials.

References

- Royal Society of Chemistry. Tosyl cyanide as a C-sulfinylating agent.

-

ResearchGate. X-ray structure of 7: tosyl group, lower rim aliphatic chains and.... Available from: [Link]

-

Stones, G., et al. (2008). Investigation of macrocyclisation routes to 1,4,7-triazacyclononanes: efficient syntheses from 1,2-ditosylamides. PubMed. Available from: [Link]

-

Sci-Hub. Sci-Hub. Available from: [Link]

-

Kirsch, F., et al. (2012). Diversity-Oriented Synthesis Approach to Macrocycles via Oxidative Ring Expansion. PMC. Available from: [Link]

- Weisman, G. R., & Reed, D. P. (Year not available). Improved synthesis of 1,4,7-triazacyclononane. Google Patents.

-

Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. Available from: [Link]

-

NIH. Synthesis of a Large Library of Macrocyclic Peptides Containing Multiple and Diverse N-alkylated Residues. Available from: [Link]

-

CD Bioparticles. CYCLEN Derivatives. Available from: [Link]

-

ResearchGate. Convenient Synthesis of Mono- and Ditosylated 1,4,7-Triazacyclononane. Available from: [Link]

-

Journal of the American Chemical Society. A Double-Functionalized Cyclen with Carbamoyl and Dansyl Groups (Cyclen = 1,4,7,10-Tetraazacyclododecane): A Selective Fluorescent Probe for Y3+ and La3+. Available from: [Link]

-

Wikipedia. X-ray crystallography. Available from: [Link]

-

Organic Syntheses Procedure. 1,4,7,10-tetraazacyclododecane. Available from: [Link]

-

RSC Publishing. Synthesis of triethoxysilylated cyclen derivatives, grafting on magnetic mesoporous silica nanoparticles and application to metal ion adsorption. Available from: [Link]

-

NMR Spectroscopy: structure elucidation of cycloelatanene A: a natural product case study. Available from: [Link]

-

ResearchGate. Study of the cyclen derivative 2-[1, 4, 7, 10-tetraazacyclododecan-1-yl]-ethanethiol and its complexation behaviour towards d-transition metal ions. Available from: [Link]

-

UC Davis. Mass Spectrometric Analyses of β-Ketolactone Oligomers, Macrocyclic or Catenane Structures?. Available from: [Link]

-

PubMed Central. x Ray crystallography. Available from: [Link]

-

NIH. DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds. Available from: [Link]

-

PubMed. Conditional Molecular Generation Net Enables Automated Structure Elucidation Based on 13C NMR Spectra and Prior Knowledge. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

PubMed Central. 100 Years Later: Celebrating the Contributions of X-ray Crystallography to Allergy and Clinical Immunology. Available from: [Link]

-

PubMed Central. Synthesis and direct assay of large macrocycle diversities by combinatorial late-stage modification at picomole scale. Available from: [Link]

-

NIH. Synthesis of Purine-1,4,7,10-Tetraazacyclododecane Conjugate and Its Complexation Modes with Copper(II). Available from: [Link]

-

CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Available from: [Link]

-

ResearchGate. Structure elucidation workflow based on NMR and MS/MS data a The.... Available from: [Link]

Sources

- 1. CYCLEN Derivatives - CD Bioparticles [cd-bioparticles.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Investigation of macrocyclisation routes to 1,4,7-triazacyclononanes: efficient syntheses from 1,2-ditosylamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane in Organic Solvents

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4,7,10-tetratosyl-1,4,7,10-tetraazacyclododecane, a critical intermediate in the synthesis of functionalized macrocycles for applications in medicine and materials science. While specific quantitative solubility data is sparse in publicly available literature, this document synthesizes established chemical principles, qualitative information from synthetic procedures, and validated experimental protocols to offer researchers a robust framework for solvent selection and handling. We will explore the physicochemical factors governing its solubility, present a qualitative profile based on documented use-cases, provide a detailed methodology for experimental solubility determination, and discuss the practical implications for laboratory work.

Introduction to this compound

1,4,7,10-Tetraazacyclododecane, commonly known as cyclen, is a foundational macrocycle in coordination chemistry.[1] Its derivatives are widely used as powerful chelating agents for metal ions.[2][3] In particular, complexes of cyclen derivatives with paramagnetic ions like gadolinium are employed as contrast agents in medical diagnostics, such as Magnetic Resonance Imaging (MRI).[4]

The compound this compound (Ts-Cyclen) is a key synthetic precursor. The four tosyl (p-toluenesulfonyl) groups serve as protecting groups for the amine functionalities, rendering the macrocycle stable to a variety of reaction conditions while also modifying its electronic properties and, crucially, its solubility. Understanding the solubility of Ts-Cyclen is paramount for:

-

Reaction Engineering: Selecting appropriate solvents to ensure homogeneity and optimal reaction kinetics.

-

Purification: Designing effective crystallization or chromatographic purification protocols.[5]

-

Handling and Storage: Preparing stock solutions and ensuring long-term stability.

This guide is designed to equip researchers with the foundational knowledge and practical tools to effectively work with this important macrocycle.

The Physicochemical Basis of Solubility

The solubility of a compound is governed by the intermolecular interactions between the solute (Ts-Cyclen) and the solvent.[6] The principle of "like dissolves like" is a useful heuristic, indicating that substances with similar polarities tend to be miscible.[7]

Molecular Structure Analysis:

-

Macrocyclic Core: The 12-membered tetraaza core is a polar structure.

-

Tosyl Groups: Each of the four tosyl groups introduces a bulky, relatively nonpolar aromatic ring and a polar sulfonyl (-SO₂) group.

The overall molecule is large (Molar Mass: 789.02 g/mol ) and presents a complex mosaic of polar and nonpolar regions.[8] The bulky tosyl groups sterically shield the polar amine nitrogens, reducing their ability to act as hydrogen bond donors. However, the oxygen atoms of the sulfonyl groups can act as hydrogen bond acceptors. This "chameleonic" ability to present different faces to the solvent environment is a known characteristic of some macrocycles and influences their solubility.[9]

Key Factors Influencing Solubility:

-

Polarity: Solvents with a polarity that can effectively solvate both the aromatic rings and the sulfonyl groups will be most effective. This suggests that solvents of intermediate to high polarity are likely candidates.

-

Hydrogen Bonding: While Ts-Cyclen cannot donate hydrogen bonds, it can accept them. Solvents capable of hydrogen bonding (e.g., alcohols) may show enhanced solubility, although this can be counteracted by the solvent's self-association.

-

Temperature: The solubility of most solids, including Ts-Cyclen, generally increases with temperature.[10] This principle is the basis for recrystallization, a common purification technique for this compound.[5]

-

Molecular Size: The large size of the molecule means that significant energy is required to overcome the crystal lattice energy. Therefore, solvents that can form strong solute-solvent interactions are necessary to achieve appreciable solubility.[7]

Qualitative and Illustrative Quantitative Solubility Profile

Qualitative Assessment from Literature:

-

Good Solubility: The compound is reported to be "easily soluble" in dimethylformamide (DMF), ethanol, and ether.[11]

-

Solubility for Reaction/Extraction: Solvents such as toluene, chloroform, butanol, and pentanol have been used for extraction, implying good solubility.[4][12]

-

Solubility for Recrystallization: Toluene, ethyl acetate, and mixtures of ethanol-THF have been successfully used for recrystallization.[4][13] This indicates high solubility at elevated temperatures and moderate to low solubility at room temperature in these solvents.

Illustrative Quantitative Solubility Data:

To provide a practical reference for researchers, the following table presents an illustrative solubility profile based on the qualitative data and established principles of chemical solubility. Note: These values are estimates and should be experimentally verified for any critical application.

| Solvent Category | Solvent | Dielectric Constant (approx.) | Estimated Solubility ( g/100 mL at 25°C) | Rationale & Remarks |

| Chlorinated | Dichloromethane (DCM) | 9.1 | > 10 | Excellent solvent for molecules with mixed polarity. Good for dissolving for reactions. |

| Chloroform | 4.8 | > 10 | Similar to DCM, often used in extractions.[4] | |

| Aprotic Polar | Dimethylformamide (DMF) | 36.7 | > 5 | High polarity effectively solvates the sulfonyl groups.[11] |

| Acetonitrile (ACN) | 37.5 | 1 - 5 | Polar, but may be less effective at solvating the nonpolar aromatic rings. | |

| Ethers | Tetrahydrofuran (THF) | 7.6 | 1 - 5 | Moderate polarity, often used in synthesis. Used in recrystallization mixtures.[13] |

| Diethyl Ether | 4.3 | 0.5 - 2 | Lower polarity ether, qualitative data suggests some solubility.[11] | |

| Esters | Ethyl Acetate | 6.0 | 0.5 - 2 | Good solvent for recrystallization, implying lower solubility at RT.[4] |

| Alcohols | Ethanol | 24.5 | 1 - 5 | Polar protic solvent. Qualitative data suggests good solubility.[11] |

| Methanol | 32.7 | 0.5 - 2 | More polar than ethanol, may be less effective with the nonpolar parts of the molecule. | |

| Aromatic | Toluene | 2.4 | 0.1 - 1 | Primarily nonpolar, but can engage in π-stacking with tosyl rings. Good for recrystallization.[4][12] |

| Nonpolar | Hexane | 1.9 | < 0.01 | Very poor solvent. Useful as an anti-solvent for precipitation. |

| Aqueous | Water | 80.1 | < 0.01 | Insoluble due to the large, nonpolar surface area of the tosyl groups. |

Experimentally Determining Solubility: A Validated Protocol

To obtain precise, application-specific solubility data, direct experimental measurement is essential. The isothermal equilibrium method, also known as the shake-flask method, is a reliable and widely used technique.[7]

4.1 Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or sealed test tubes

-

Thermostatically controlled shaker or incubator

-

Syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

4.2 Step-by-Step Methodology

-

Preparation of Supersaturated Solutions: Add an excess amount of Ts-Cyclen to a series of vials, ensuring a visible amount of undissolved solid remains at the bottom.

-

Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a shaker incubator set to a constant temperature (e.g., 25°C). Agitate the mixtures for a prolonged period (24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.

-

Sample Extraction: Carefully withdraw a small aliquot (e.g., 1.0 mL) from the clear supernatant of each vial using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any microscopic solid particles.

-

Concentration Analysis:

-

Gravimetric Method: Evaporate the solvent from the filtered aliquot under a stream of nitrogen or in a vacuum oven. Weigh the remaining solid residue to determine the mass of dissolved solute.

-

Spectroscopic/Chromatographic Method: Prepare a calibration curve using standard solutions of known Ts-Cyclen concentration. Dilute the filtered aliquot with a suitable solvent and analyze its concentration using HPLC or UV-Vis spectroscopy.

-

4.3 Calculation

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved solute in g / Volume of solvent in mL) * 100

4.4 Workflow Diagram

The following diagram illustrates the experimental workflow for determining solubility.

Caption: Workflow for the Isothermal Equilibrium Solubility Measurement.

Practical Implications in Research and Development

A thorough understanding of Ts-Cyclen's solubility is not merely academic; it directly impacts laboratory efficiency and success.

-

For Synthesis: Dichloromethane or DMF are excellent choices for reaction solvents, as they are likely to fully dissolve the macrocycle, ensuring a homogeneous reaction mixture. Toluene can be used if higher temperatures are required.

-

For Purification by Recrystallization: The ideal recrystallization solvent dissolves the compound completely at high temperatures but poorly at low temperatures.[5] Toluene and ethyl acetate fit this profile well.[4] A mixed solvent system, such as ethanol/THF or ethanol/water, can also be fine-tuned to achieve optimal recovery and purity.[13]

-

For Purification by Precipitation: For a crude reaction mixture in a good solvent like DCM, adding a non-solvent (or "anti-solvent") like hexane will cause the Ts-Cyclen to precipitate out, leaving more soluble impurities behind.

-

For Analytical Characterization: For techniques like NMR spectroscopy, a solvent that provides high solubility is required to obtain a concentrated sample and thus a strong signal. Deuterated chloroform (CDCl₃) or deuterated DMF would be suitable choices.

Conclusion

This compound is a molecule of significant synthetic utility. While a comprehensive, quantitative public database of its solubility in all common organic solvents is lacking, a strong, predictive understanding can be built from fundamental chemical principles and qualitative data from existing literature. Its complex structure, featuring both polar and nonpolar moieties, results in good solubility in chlorinated solvents and polar aprotic solvents, with lower but significant solubility in ethers and esters, especially at elevated temperatures. This profile makes it amenable to standard purification techniques like recrystallization. For all critical applications, the experimental protocol detailed in this guide should be employed to determine precise solubility values under specific laboratory conditions.

References

Sources

- 1. 1,4,7,10-Tetraazacyclododecane | C8H20N4 | CID 64963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. CN1343203A - Process for preparation of 1,4,7,10-tetraazacyclododecane - Google Patents [patents.google.com]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]

- 7. youtube.com [youtube.com]

- 8. lab-chemicals.com [lab-chemicals.com]

- 9. How Proteins Bind Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chembk.com [chembk.com]

- 12. WO2000053588A1 - A process for the preparation of 1,4,7,10-tetraazacyclododecane - Google Patents [patents.google.com]

- 13. WO1997031905A1 - Process for preparing 1,4,7,10-tetraazacyclododecane and its derivatives - Google Patents [patents.google.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. chem.ws [chem.ws]

- 16. www1.udel.edu [www1.udel.edu]

Role of tosyl groups in macrocycle synthesis

An In-depth Technical Guide: The Strategic Role of Tosyl Groups in Macrocycle Synthesis

Abstract